环-(L-缬氨酸-L-苯丙氨酸)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

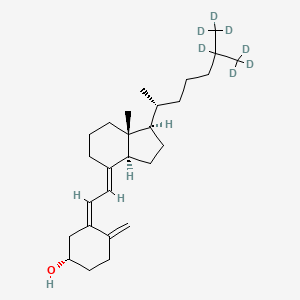

Cyclo-(L-Val-L-Phe) is a diketopiperazine metabolite first isolated from a marine bacteria, Pseudoalteromonas sp. in 2011. It is also produced as a secondary metabolite of Streptomyces rutgerensis and Bacillus subtilis .

Synthesis Analysis

The synthesis of Cyclo-(L-Val-L-Phe) involves the use of cyclodipeptide synthase (CDPS) and non-ribosomal peptide synthetases (NRPSs). An F186L CDPS mutant was isolated to produce Cyclo-(L-Phe-L-Val), which is undetectable in the product profile of the wild-type enzyme .Chemical Reactions Analysis

Cyclo-(L-Val-L-Phe) is known to be involved in various chemical reactions. For instance, it has been found to inhibit the gene transcription of isocitrate lyase (ICL) in Candida albicans under C2-carbon-utilizing conditions .Physical And Chemical Properties Analysis

Cyclo-(L-Val-L-Phe) is a solid compound with a molecular weight of 246.3. It is soluble in DMSO .科学研究应用

Stereochemical Assignment

Cyclo(L-Phe-L-Val) is a type of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides found ubiquitously in nature . The stereochemistry of DKPs is a key determinant of biological activity . A study has used electronic circular dichroic (ECD) spectroscopy to differentiate DKP stereoisomers, providing a reference for unambiguous stereochemical assignment of cyclo(L-Phe-L-Val) samples from natural sources .

2. Promotion of E. coli Growth and Biofilm Formation The study also revealed that cyclo(D-Phe-L-Pro), a similar compound to cyclo(L-Phe-L-Val), promotes both E. coli growth and biofilm formation significantly . This suggests that cyclo(L-Phe-L-Val) might have similar effects on bacterial growth and biofilm formation.

Activation of PPAR-γ

Cyclo(L-Phe-L-Val) has been identified as a potent PPAR-γ activator . PPAR-γ is a receptor that has been implicated in pathological states such as cancer, inflammation, diabetes, and neurodegeneration . The activation of PPAR-γ by cyclo(L-Phe-L-Val) was observed in Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells .

Neuroprotective Effect

Cyclo(L-Phe-L-Val) has demonstrated potential neuroprotective activity against oxidative stress-induced neurodegeneration in SH-SY5Y cells . It reduced hydrogen peroxide-induced apoptosis as well as the generation of reactive oxygen species .

Inhibition of Mitochondria-related Apoptotic Proteins

Cyclo(L-Phe-L-Val) prevented the loss of mitochondrial membrane potential and inhibited the activation of mitochondria-related apoptotic proteins, such as caspase 3 and poly (ADP-ribose) polymerase .

6. Inhibition of Nuclear Factor-kappa B Activation Cyclo(L-Phe-L-Val) inhibited the activation and translocation of nuclear factor-kappa B . This factor is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.

Autoinduction of Antibacterial Substances

Cyclo(L-Phe-L-Val) is a metabolite of the sponge bacterium Pseudoalteromonas sp. NJ6-3-1 . It can autoinduce the production of antibacterial substances active against S. aureus when co-cultured at a low cell density .

8. Induction of Neurite Outgrowth and Branching Cyclo(L-Phe-L-Val) induces neurite outgrowth and branching of chick cortical neurons in vitro when used at concentrations of 16 and 32 µM . It increases the phosphorylation of the PI3K substrate Akt, and neurite outgrowth induced by cyclo(L-Phe-L-Val) can be blocked by the PI3K inhibitor LY294002 .

作用机制

Target of Action

Cyclo(L-Phe-L-Val), also known as Cyclo-(L-Val-L-Phe), is a potent inhibitor of the enzyme isocitrate lyase (ICL) . ICL plays a crucial role in the glyoxylate cycle, a pathway that enables organisms like bacteria and fungi to utilize simple carbon compounds for growth .

Mode of Action

Cyclo(L-Phe-L-Val) interacts with its target, ICL, by inhibiting the gene transcription of ICL in Candida albicans under C2-carbon-utilizing conditions . This interaction disrupts the normal functioning of the glyoxylate cycle, thereby affecting the organism’s ability to utilize simple carbon compounds .

Biochemical Pathways

The primary biochemical pathway affected by Cyclo(L-Phe-L-Val) is the glyoxylate cycle . By inhibiting ICL, Cyclo(L-Phe-L-Val) disrupts this cycle, which can have downstream effects on the organism’s metabolism and growth .

Pharmacokinetics

It is known that cyclo(l-phe-l-val) is soluble in ethanol, methanol, dmf, or dmso , which may influence its bioavailability.

Result of Action

The inhibition of ICL by Cyclo(L-Phe-L-Val) can lead to significant molecular and cellular effects. For instance, it has been shown to induce neurite outgrowth and branching of chick cortical neurons in vitro . It also enhances axon sprouting of calcitonin gene-related protein positive (CGRP+) primary afferents in the spinal cord following crush injury and of serotonin neurons in uninjured spinal cord .

Action Environment

The action of Cyclo(L-Phe-L-Val) can be influenced by environmental factors. For instance, it has been suggested that Cyclo(L-Phe-L-Val) may induce Pseudoalteromonas sp. to produce antibacterial products under low cell density conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as cell density and the presence of other organisms .

属性

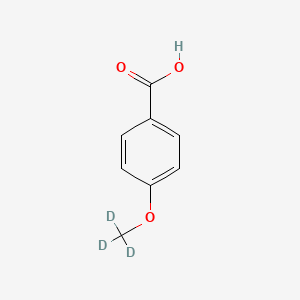

IUPAC Name |

(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQPOHUVAQPSHJ-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclo(L-Phe-L-Val) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。